2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide
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Overview
Description
2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 1-methyl-1H-pyrazol-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide
Uniqueness
2-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyrazole moiety contribute to its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-methoxy-N-(1-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-9(7-13-15)14-12(16)10-5-3-4-6-11(10)17-2/h3-8H,1-2H3,(H,14,16) |
InChI Key |
HPSZVIBNMKMTTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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